7-methyl-1H-imidazo[1,2-b]pyrazole

Scaffold hopping Physicochemical profiling Solubility enhancement

7-Methyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole family, a recognized privileged scaffold in drug discovery. Its molecular formula is C6H7N3 (MW = 121.14 g/mol) and it features a methyl substituent at the 7-position on the pyrazole ring.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B8453890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-imidazo[1,2-b]pyrazole
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=CNN2C1=NC=C2
InChIInChI=1S/C6H7N3/c1-5-4-8-9-3-2-7-6(5)9/h2-4,8H,1H3
InChIKeySILJTRHSUJVIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-imidazo[1,2-b]pyrazole – A Core Scaffold for Procurement in Medicinal Chemistry and Early-Stage Discovery


7-Methyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole family, a recognized privileged scaffold in drug discovery. Its molecular formula is C6H7N3 (MW = 121.14 g/mol) and it features a methyl substituent at the 7-position on the pyrazole ring . The imidazo[1,2-b]pyrazole core has been independently validated as a non-classical isostere of indole, offering distinct physicochemical advantages in solubility and lipophilicity that can directly influence candidate progression [1]. This compound serves as a versatile building block for further regioselective functionalization, particularly at positions C-3, C-6, and C-7, enabling rapid analog generation for structure–activity relationship (SAR) campaigns [2].

Why 7-Methyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Other Imidazo-Pyrazole Isomers or Indole-Based Scaffolds


The 7-methyl substitution pattern is not interchangeable with other methyl regioisomers (e.g., 6-methyl or 1-methyl derivatives) or with the unsubstituted parent scaffold. Regioselective functionalization studies have demonstrated that the electronic environment at C-7 differs markedly from C-3 and C-6, dictating both the reactivity in cross-coupling reactions and the resulting biological target engagement [1]. Furthermore, the imidazo[1,2-b]pyrazole core itself cannot be directly replaced by indole without incurring substantial physicochemical penalties: comparative profiling has shown that swapping an indole ring for a 1H-imidazo[1,2-b]pyrazole can decrease log D by approximately 1.5 units and increase aqueous solubility by over 13-fold [2]. The presence of the 7-methyl group further modulates both lipophilicity and metabolic stability relative to the des-methyl analog, making it a critical variable in lead optimization [3].

Quantitative Differentiation Evidence: 7-Methyl-1H-imidazo[1,2-b]pyrazole vs. Closest Analogs and Alternatives


13-Fold Aqueous Solubility Gain of Imidazo[1,2-b]pyrazole Scaffold Over Indole – A Physicochemical Selection Criterion

In a direct matched-pair comparison, the 1H-imidazo[1,2-b]pyrazole analog (compound 4) of the indole-based drug pruvanserin (3) demonstrated a 13.3-fold improvement in aqueous solubility at pH 6.8 (226 μM vs. 17 μM) and a 1.5-unit reduction in lipophilicity (log D at pH 7.4: 2.0 vs. 3.5) [1]. This scaffold-level advantage is directly relevant for 7-methyl-1H-imidazo[1,2-b]pyrazole as a member of the imidazo[1,2-b]pyrazole class, providing a compelling rationale for its selection over indole-based building blocks in early-stage discovery where solubility-limited absorption is a known attrition factor.

Scaffold hopping Physicochemical profiling Solubility enhancement Indole isostere

Regioselective C-7 Functionalization Enables Divergent SAR Exploration Not Possible with C-3 or C-6 Substituted Analogs

The 7-position of the imidazo[1,2-b]pyrazole scaffold is synthetically addressable via regioselective metalation strategies. Following selective bromination at C-7, a Br/Mg-exchange using i-PrMgCl·LiCl generates a magnesiated intermediate that can be trapped with various electrophiles (S-methyl sulfonothioate, tosyl cyanide, TESCl) to afford C-7 functionalized products in 50–96% isolated yield [1]. This contrasts with C-3 arylation, which requires palladium-catalyzed direct arylation conditions, and C-6 functionalization, which proceeds via a different metalation pathway [2]. For procurement decisions, 7-methyl-1H-imidazo[1,2-b]pyrazole provides a pre-installed methyl handle at C-7 that can serve as a metabolic blocking group or a synthetic anchor for further derivatization, a feature not available with the unsubstituted parent scaffold or 6-methyl/1-methyl positional isomers.

Regioselective synthesis C–H functionalization Medicinal chemistry SAR exploration

Imidazo[1,2-b]pyrazole Derivatives Exhibit COX-2 Inhibitory Potency Comparable to Celecoxib – A Class-Level Activity Benchmark

In a study evaluating novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as COX-2 inhibitors, imidazo[1,2-b]pyrazole-containing compounds demonstrated IC50 values in the low micromolar range against COX-2. Specifically, the most potent imidazo[1,2-b]pyrazole derivatives (8 and 13) showed IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, respectively, compared with the clinically approved COX-2 inhibitor celecoxib (IC50 = 3.60 ± 0.07 μM) and meloxicam (IC50 = 7.58 ± 0.13 μM) [1]. While this study evaluated more highly substituted derivatives rather than 7-methyl-1H-imidazo[1,2-b]pyrazole itself, it establishes the class-level potential of the imidazo[1,2-b]pyrazole scaffold to achieve potency on par with marketed drugs, a benchmark that scaffolds such as simple pyrazoles or indoles do not consistently meet in this target class.

COX-2 inhibition Anti-inflammatory Immunomodulation Celecoxib comparator

Imidazo[1,2-b]pyrazole Derivatives Surpass Acarbose in α-Glucosidase Inhibition – A Quantitative Potency Advantage

A systematic SAR study of imidazo[1,2-b]pyrazole derivatives (compounds 4a–o) screened for in vitro α-glucosidase inhibition revealed that all synthesized compounds exhibited superior potency compared to the standard clinical drug acarbose. The IC50 range for the imidazo[1,2-b]pyrazole series was 95.0 ± 0.5 to 372.8 ± 1.0 μM, compared to acarbose at 750 ± 1.5 μM [1]. The most potent compound (4j) achieved an eightfold improvement in inhibitory activity relative to acarbose and inhibited the enzyme in a competitive mode, analogous to the reference drug. This class-level potency advantage over the gold-standard α-glucosidase inhibitor justifies the selection of imidazo[1,2-b]pyrazole-based building blocks—including 7-methyl-1H-imidazo[1,2-b]pyrazole as a core intermediate—over simple pyrazole or imidazole scaffolds for antidiabetic discovery programs.

α-Glucosidase inhibition Antidiabetic Acarbose comparator Kinetic studies

Imidazo-Pyrazole Scaffold Demonstrates Broad Anti-Tubercular Activity with >90% Mycobacterial Growth Inhibition

A large library of differently decorated imidazo-pyrazole and pyrazole derivatives was screened for antitubercular activity. Many imidazo[1,2-b]pyrazole-containing compounds achieved >90% inhibition of Mycobacterium growth in preliminary screening [1]. While this is a phenotypic screening result without discrete IC50 values for individual compounds, it establishes the imidazo[1,2-b]pyrazole scaffold as a validated entry point for anti-TB drug discovery. In contrast, simple monocyclic pyrazoles in the same screening library showed variable and generally weaker activity, supporting the added value of the fused bicyclic imidazo[1,2-b]pyrazole system. For procurement purposes, this broad anti-infective potential differentiates 7-methyl-1H-imidazo[1,2-b]pyrazole from non-fused heterocyclic building blocks that lack comparable validation data in this therapeutic area.

Antitubercular Mycobacterium tuberculosis Infectious disease Phenotypic screening

Imidazo-Pyrazoles Inhibit p38MAPK Phosphorylation and ROS Production with IC50 Below 100 μM – Multi-Pathway Anti-Inflammatory Activity

In a panel of newly synthesized pyrazole and imidazo-pyrazole derivatives evaluated for anti-angiogenic and anti-inflammatory activity, the imidazo-pyrazole compound 8b emerged as one of the most significant inhibitors, with IC50 values for platelet aggregation, ROS production, and p38MAPK phosphorylation all below 100 μM [1]. This multi-pathway inhibition profile was comparable to previously optimized lead compounds 1b and 3a from the same research group. The ability to simultaneously interfere with ERK1/2, AKT, and p38MAPK phosphorylation—pathways central to both cancer and inflammation—differentiates the imidazo[1,2-b]pyrazole class from scaffolds that selectively modulate only a single kinase node. For 7-methyl-1H-imidazo[1,2-b]pyrazole specifically, the methyl group at C-7 provides a vector for modulating this polypharmacology profile through further derivatization, a design option not available with the unsubstituted parent.

p38MAPK inhibition ROS production Anti-angiogenic Platelet aggregation

Optimal Deployment Scenarios for 7-Methyl-1H-imidazo[1,2-b]pyrazole in Scientific Research and Industrial Procurement


Scaffold-Hopping from Indole to Imidazo[1,2-b]pyrazole for Solubility-Limited Lead Series

When an indole-based lead series encounters solubility-limited absorption or formulation challenges, 7-methyl-1H-imidazo[1,2-b]pyrazole can serve as the starting point for synthesizing imidazo[1,2-b]pyrazole isosteres. As demonstrated by the pruvanserin isostere comparison, this scaffold hop can deliver >13-fold improvement in aqueous solubility (17 → 226 μM at pH 6.8) and a 1.5-unit reduction in log D [1]. The pre-installed 7-methyl group provides a synthetic handle for further optimization while offering a metabolic shielding effect at a position prone to oxidative metabolism in the des-methyl analog. Procurement of this building block enables rapid synthesis of matched-pair analogs for head-to-head physicochemical and in vitro DMPK comparison against the incumbent indole series.

Diversity-Oriented Synthesis via Regioselective C-7 Functionalization

For medicinal chemistry groups building imidazo[1,2-b]pyrazole-focused compound libraries, 7-methyl-1H-imidazo[1,2-b]pyrazole offers a strategic advantage. After appropriate N-protection (e.g., SEM), the 7-position can be selectively brominated and then subjected to Br/Mg-exchange chemistry, enabling introduction of diverse electrophiles at C-7 in 50–96% yield [2]. This synthetic route is orthogonal to C-3 arylation (Pd-catalyzed) and C-6 metalation pathways, allowing systematic exploration of three distinct vectors from a single starting material. The 7-methyl group itself can be retained as a lipophilicity-modulating substituent or further functionalized through benzylic oxidation or cross-coupling chemistry.

Anti-Inflammatory Drug Discovery Leveraging COX-2 and p38MAPK Dual Pharmacology

Programs targeting both COX-2-mediated prostaglandin synthesis and p38MAPK-driven inflammatory signaling can use 7-methyl-1H-imidazo[1,2-b]pyrazole as a core scaffold for designing dual-mechanism anti-inflammatory agents. The imidazo[1,2-b]pyrazole class has demonstrated COX-2 inhibitory activity comparable to celecoxib (IC50 ~3.4–5.7 μM) [3] and concurrent p38MAPK/ROS inhibition with IC50 values below 100 μM in human platelets and HUVEC [4]. The 7-methyl substitution provides a vector for fine-tuning selectivity between these two pathways through iterative analog synthesis. Procurement of this building block enables rapid SAR expansion around both pharmacological endpoints.

Antidiabetic Lead Generation via α-Glucosidase Inhibition with Superior Potency to Acarbose

For type 2 diabetes drug discovery programs targeting postprandial hyperglycemia, 7-methyl-1H-imidazo[1,2-b]pyrazole can serve as the key intermediate for synthesizing imidazo[1,2-b]pyrazole-based α-glucosidase inhibitors. The scaffold class has demonstrated up to eightfold superiority over acarbose (IC50 ~94 μM vs. 750 μM) with competitive inhibition kinetics [5]. The 7-methyl group can be elaborated to introduce hydrogen-bond donors or acceptors predicted by molecular docking to engage key active-site residues (e.g., His626, Asp443), enabling rational, structure-guided optimization. The established non-cytotoxicity of this compound class further supports its selection for in vivo tolerability profiling.

Quote Request

Request a Quote for 7-methyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.